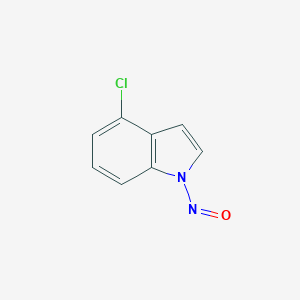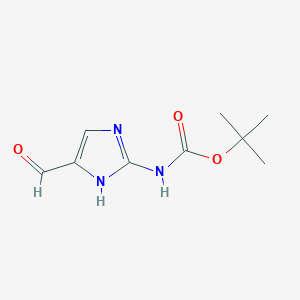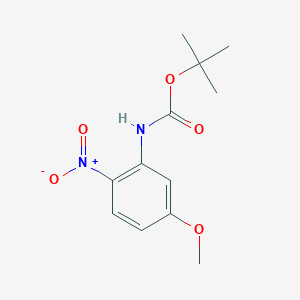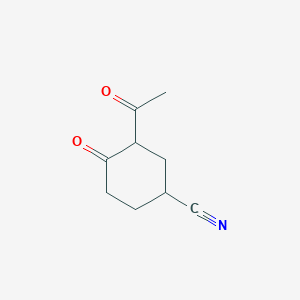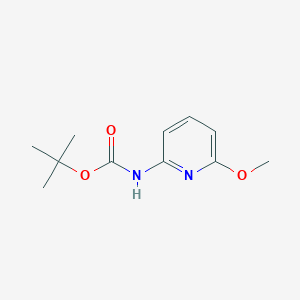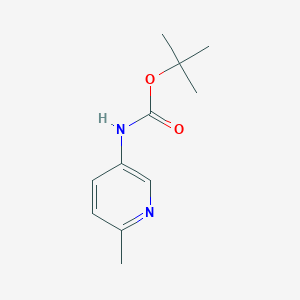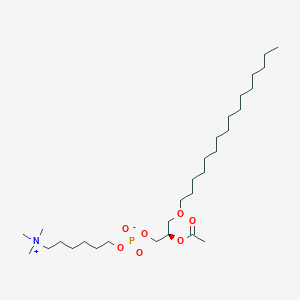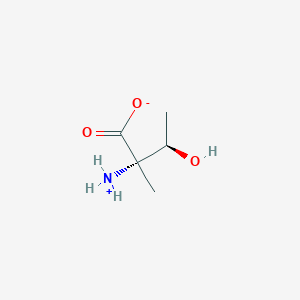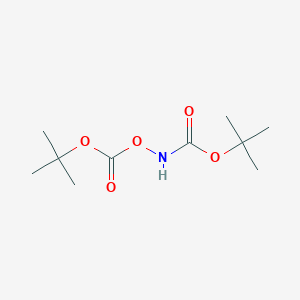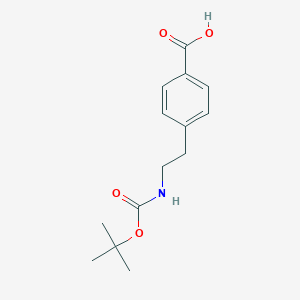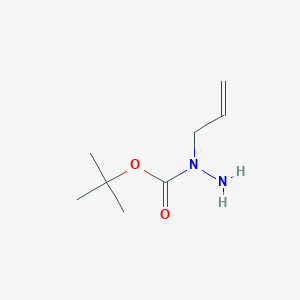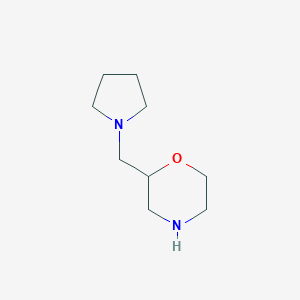
2-(Pyrrolidin-1-ylmethyl)morpholine
Vue d'ensemble
Description
“2-(Pyrrolidin-1-ylmethyl)morpholine” is a compound with the molecular formula C9H18N2O . It is characterized by a morpholine ring and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-ylmethyl)morpholine” includes a morpholine ring and a pyrrolidine ring . The InChI code for this compound is 1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 .Physical And Chemical Properties Analysis
The molecular weight of “2-(Pyrrolidin-1-ylmethyl)morpholine” is 170.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core component of 2-(Pyrrolidin-1-ylmethyl)morpholine , is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic applications . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity .
Proteomics Research
In proteomics, 2-(Pyrrolidin-1-ylmethyl)morpholine is used for its properties as a proteomics research tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding disease mechanisms and discovering new drug targets .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine makes it an excellent candidate for use in stereoselective synthesis. This is particularly important for creating enantiomerically pure compounds, which can have different biological effects and are often required for the development of safe and effective pharmaceuticals .
Bioactive Molecule Design
Researchers utilize 2-(Pyrrolidin-1-ylmethyl)morpholine to design bioactive molecules with target selectivity. The compound’s structure allows for the creation of molecules with specific interactions with biological targets, which is essential for the development of drugs with fewer side effects and improved efficacy .
Pharmacophore Modeling
The non-planarity and sp3-hybridization of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine enhance its use in pharmacophore modeling. This modeling is a method used in computational drug design to identify the structural features necessary for a molecule to interact with a specific biological target .
ADME/Tox Studies
The introduction of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine can significantly alter the physicochemical properties of a compound, affecting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. This is crucial for predicting the safety and efficacy of potential drug candidates .
Enantioselective Binding Studies
Due to the stereogenic centers in 2-(Pyrrolidin-1-ylmethyl)morpholine , it is used in studies that focus on enantioselective binding to proteins. Understanding how different stereoisomers of a drug interact with proteins can lead to the development of more targeted and effective treatments .
Chemical Biology
In chemical biology, 2-(Pyrrolidin-1-ylmethyl)morpholine is employed to explore biological systems at the molecular level. Its unique structure can be used to probe and modulate biological pathways, which is valuable for understanding disease pathology and identifying therapeutic interventions .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .
Action Environment
The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated .
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVKXVKOAWGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562387 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)morpholine | |
CAS RN |
128208-00-4 | |
| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



